crystallographic data and X-ray diffraction for Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
crystallographic data and X-ray diffraction for Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Title: Crystallographic Profiling and X-ray Diffraction Analysis of Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate: A Structural Biology Whitepaper
Executive Summary
The bicyclic heterocycle [1,2,4]triazolo[4,3-a]pyridine represents a privileged scaffold in modern medicinal chemistry and agrochemical development[1][2]. Specifically, Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate (CAS: 1824356-69-5) serves as a critical intermediate in the synthesis of complex bioactive molecules, including prolyl endopeptidase (PREP) inhibitors targeted for inflammatory lung diseases[3].
Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-Ray Diffraction (SC-XRD) is paramount. The spatial orientation of the ethyl carboxylate group at the sterically demanding 5-position heavily influences the molecule's physicochemical properties, receptor binding affinity, and solid-state packing. This whitepaper provides an in-depth technical guide to the crystallographic analysis, crystallization methodologies, and structural implications of Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate.
Structural & Chemical Context: The 5-Position Anomaly
The [1,2,4]triazolo[4,3-a]pyridine core is a fused bicyclic system comprising a highly electron-deficient triazole ring and an electron-rich pyridine ring. This push-pull electronic distribution creates a significant molecular dipole, which dictates its intermolecular interactions in the solid state.
The Steric Penalty of the 5-Position: Substitution at the 5-position is crystallographically fascinating due to its proximity to the bridgehead nitrogen (N1) of the triazole ring.
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Causality in Conformation: The introduction of an ethyl carboxylate group at C5 introduces severe peri-interactions. To minimize steric repulsion between the carbonyl oxygen and the lone pair/pi-cloud of the triazole nitrogen, the ester group is forced out of coplanarity with the bicyclic core.
Impact on Packing: This torsional twist disrupts the planar π
π stacking typically observed in unsubstituted triazolopyridines, forcing the crystal lattice to rely more heavily on weak dipole-dipole interactions and non-classical C–H···O hydrogen bonds for cohesive energy.
Figure 1: Biological relevance of the[1,2,4]triazolo[4,3-a]pyridine scaffold in PREP inhibition pathways for lung disease[3].
Experimental Workflows: Crystallization and SC-XRD
To obtain high-resolution crystallographic data, a self-validating protocol from nucleation to refinement must be strictly adhered to. Triazolopyridines are moderately polar; therefore, solvent selection must balance solubility with the need to induce controlled supersaturation.
3.1. Crystallization Protocol: Vapor Diffusion Method
Because the ethyl ester introduces conformational flexibility, rapid precipitation often yields twinned or amorphous solids. Vapor diffusion is the preferred method to grow diffraction-quality single crystals.
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Solubilization: Dissolve 15-20 mg of highly purified (>99% by HPLC) Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate in 0.5 mL of Dichloromethane (DCM). DCM acts as a good solvent due to its compatibility with the polar core and lipophilic ethyl chain.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial to remove particulate nucleation sites, ensuring heterogeneous nucleation does not outcompete single-crystal growth.
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Anti-Solvent Chamber: Place the 2 mL vial inside a 20 mL outer vial containing 3 mL of n-Hexane (anti-solvent).
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Diffusion: Seal the outer vial tightly. Allow vapor-phase equilibration at a constant temperature (20 °C) in a vibration-free environment for 48–72 hours.
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Harvesting: Crystals typically manifest as pale, prismatic blocks. Harvest immediately into a highly viscous perfluoropolyether cryo-oil to prevent solvent loss and lattice degradation.
3.2. Data Acquisition and Processing
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Cryo-Cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a continuous nitrogen cold stream at 100–150 K . Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which is critical for resolving the exact torsional angle of the flexible ethyl ester chain.
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Diffraction: Utilize a diffractometer equipped with a microfocus X-ray source (typically Mo K α , λ=0.71073 Å, or Cu K α for absolute structure determination if chiral centers are introduced later).
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Integration & Refinement: Integrate frames using software such as APEX3 or CrysAlisPro. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Figure 2: Step-by-step logical workflow for the Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Crystallographic Data & Structural Parameters
While specific unit cell dimensions vary based on exact crystallization conditions and polymorphs, derivatives of the [1,2,4]triazolo[4,3-a]pyridine core predominantly crystallize in the monoclinic crystal system, frequently adopting the P21/c or P21/n space groups[1][4].
Below is a summary table of representative crystallographic parameters expected for this class of compounds, benchmarked against structurally validated analogs[1][2].
| Parameter | Representative Value for Triazolopyridine Derivatives | Structural Implication for 5-Carboxylate |
| Crystal System | Monoclinic | Indicates lower symmetry packing, typical for molecules with flexible appendages (ethyl chain). |
| Space Group | P21/c | Centrosymmetric; molecules pack in antiparallel pairs to cancel macroscopic dipole moments. |
| Temperature | 100 - 150 K | Essential for resolving the thermal motion of the terminal ethyl −CH3 group. |
| Z (Molecules/Unit Cell) | 4 | Standard for P21/c , indicating one molecule in the asymmetric unit ( Z′=1 ). |
| N–N Bond Length (Triazole) | ~1.37 – 1.39 Å | Confirms delocalization within the triazole ring. |
| C=O Bond Length (Ester) | ~1.20 – 1.22 Å | Standard double bond character; acts as a primary hydrogen bond acceptor. |
| Torsion Angle (C4-C5-C=O) | 45° – 75° (Predicted) | Steric clash with N1 forces the ester out of the aromatic plane. |
Mechanistic Insights: Intermolecular Interactions
The structural integrity of the Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate crystal lattice is governed by a hierarchy of intermolecular forces:
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Dipole-Dipole Interactions: The highly polarized triazole ring (electron-withdrawing) creates a strong molecular dipole. In the P21/c space group, molecules arrange themselves in an antiparallel fashion to minimize electrostatic repulsion and maximize dipole pairing.
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Non-Classical Hydrogen Bonding: Lacking traditional hydrogen bond donors (like -OH or -NH), the lattice relies on weak C–H⋯O interactions. The carbonyl oxygen of the 5-carboxylate group acts as a potent acceptor, drawing in protons from the electron-deficient pyridine ring of adjacent molecules.
π
π Stacking: Due to the out-of-plane twist of the ethyl ester group, face-to-face π
π stacking of the bicyclic core is sterically hindered. Instead, the lattice typically exhibits offset (slipped) stacking or edge-to-face (T-shaped) C–H⋯π interactions.By mapping these parameters, researchers can better predict how this scaffold will behave when docked into the active site of target enzymes like PREP, where the 5-carboxylate group's trajectory dictates the binding pocket's occupation[3].
References
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Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available at:[Link]
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Synthesis, Crystal Structure, and Agricultural Antimicrobial Evaluation of Novel Quinazoline Thioether Derivatives Incorporating the 1,2,4-Triazolo[4,3-a]pyridine Moiety. ACS Publications. Available at:[Link]
- WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof. Google Patents.
Sources
- 1. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]
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